Lipophilicity Differentiation: XLogP 3.3 vs. Regioisomeric Analog (LogP 0.50)
The target compound exhibits a computed XLogP of 3.3, compared to a directly measured LogP of 0.50 for the closest commercially catalogued regioisomer, 5-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}quinoxaline (same molecular formula C₁₉H₁₇N₃O₂; same tPSA 55.3 Ų) [1]. The ~2.8 log unit difference (approximately 630-fold in theoretical partition coefficient) arises primarily from the quinoxaline attachment position (C-2 vs. C-5) and the presence of a methyl group on the phenoxy ring in the comparator. This magnitude of lipophilicity divergence is expected to produce substantially different membrane permeation rates, plasma protein binding, and tissue distribution profiles.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP 3.3 (computed, PubChem XLogP3 algorithm) |
| Comparator Or Baseline | 5-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}quinoxaline: LogP 0.50 (Hit2Lead experimental) |
| Quantified Difference | Δ ~2.8 log units (~630-fold difference in theoretical partition coefficient) |
| Conditions | Computed XLogP3 (target) vs. experimentally measured LogP (comparator); both compounds share C₁₉H₁₇N₃O₂, tPSA 55.3 Ų |
Why This Matters
A LogP difference of this magnitude directly impacts cell permeability, solubility, and non-specific binding—critical parameters for cell-based assay design, in vivo dosing, and SAR interpretation.
- [1] PubChem. Compound Summary for CID 91812905: (3-(Phenoxymethyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. XLogP3 = 3.3. View Source
